

Introduction: A Key Intermediate in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Cat. No.: B1598199

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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether (CAS Number: 27943-46-0) is a pivotal chemical intermediate, primarily utilized as the protected form of 2-methyl-3-butyn-2-ol.^{[1][2][3]} The strategic importance of this compound lies in the utility of the tetrahydropyranyl (THP) ether as a robust protecting group for alcohols. This protection allows the terminal alkyne functionality of the parent molecule to undergo a wide array of chemical transformations under conditions that would be incompatible with a free hydroxyl group, such as reactions involving strong bases, organometallics, or hydrides.^{[4][5]}

The parent alcohol, 2-methyl-3-butyn-2-ol, is a valuable building block in its own right, notably as a precursor in the industrial synthesis of vitamins A and E.^{[6][7]} Therefore, its effective protection and subsequent deprotection are crucial steps in complex, multi-step synthetic pathways. This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for **2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** are summarized below.

Property	Value	Source
CAS Number	27943-46-0	[1][2][3][8][9][10]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][2][3]
Molecular Weight	168.23 g/mol	[1][2]
IUPAC Name	2-(2-methylbut-3-yn-2-yloxy)oxane	[2]
Synonyms	3-methyl-1-butyne-3-yl tetrahydropyranyl ether, 2-((2-Methylbut-3-yn-2-yl)oxy)tetrahydro-2H-pyran	[2]
Topological Polar Surface Area	18.5 Å ²	[2][8]
Rotatable Bond Count	3	[2][8]
Hydrogen Bond Acceptor Count	2	[2][8]

The Role of the Tetrahydropyranyl (THP) Protecting Group

The decision to protect a functional group is a critical strategic choice in synthesis. The THP ether is employed to mask the reactivity of the hydroxyl group of 2-methyl-3-butyn-2-ol.

Causality Behind Protection: The hydroxyl group is acidic and nucleophilic, making it incompatible with many reagents used to modify the alkyne. For instance, forming an acetylide with a strong base (e.g., n-BuLi or Grignard reagents) for subsequent C-C bond formation would be impossible, as the base would first deprotonate the hydroxyl group.

Advantages of THP Ethers:

- **Ease of Formation:** They are readily formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[11][12]

- **Stability:** THP ethers are exceptionally stable across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents (Grignard, organolithiums), hydrides (LiAlH_4 , NaBH_4), and many oxidizing and reducing agents.^{[4][5]}
- **Facile Cleavage:** The protection is easily reversed by mild acid-catalyzed hydrolysis, regenerating the original alcohol.^{[11][12]}

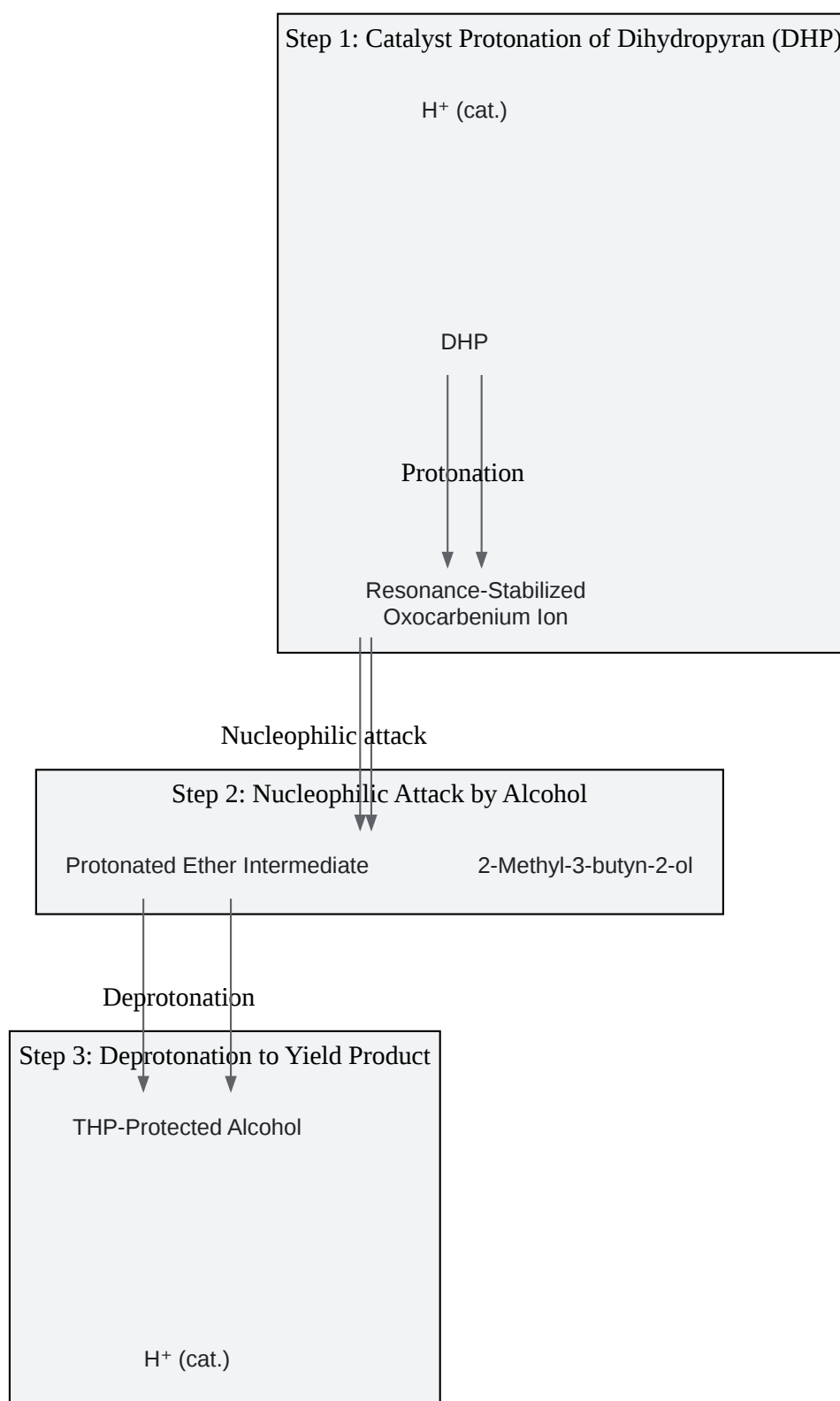
A Key Consideration - Diastereomer Formation: A notable drawback of THP protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol being protected is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization (e.g., NMR spectroscopy).^[4] However, since 2-methyl-3-buten-2-ol is achiral, this specific complication is avoided.

Synthesis: A Validated Protocol

The synthesis of **2-Methyl-3-buten-2-yl 2-tetrahydropyranyl ether** is a classic example of acid-catalyzed acetal formation.

Reaction Mechanism

The reaction proceeds via the protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 2-methyl-3-buten-2-ol. A final deprotonation step yields the THP ether product and regenerates the acid catalyst.



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Caption: Acid-catalyzed mechanism for THP ether formation.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps from reaction setup to purification and confirmation. It is adapted from established procedures.[\[13\]](#)

Reagents & Equipment:

- 2-Methyl-3-butyn-2-ol (1.0 eq)
- 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
- Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)
- Dichloromethane (DCM) or Benzene as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask at 0 °C (ice bath), add 3,4-dihydro-2H-pyran (1.2 eq).
- **Catalyst Addition:** Add a catalytic amount of PPTS or p-TsOH (0.01-0.05 eq) to the stirred solution. Expertise Insight: PPTS is a milder catalyst than p-TsOH and is preferred for substrates sensitive to strong acids.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours (or up to 40 hours as some procedures suggest for completion).[\[13\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- **Workup - Quenching:** Quench the reaction by adding saturated aqueous NaHCO_3 solution to neutralize the acid catalyst.

- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by vacuum distillation.[13]

Experimental Workflow Diagram



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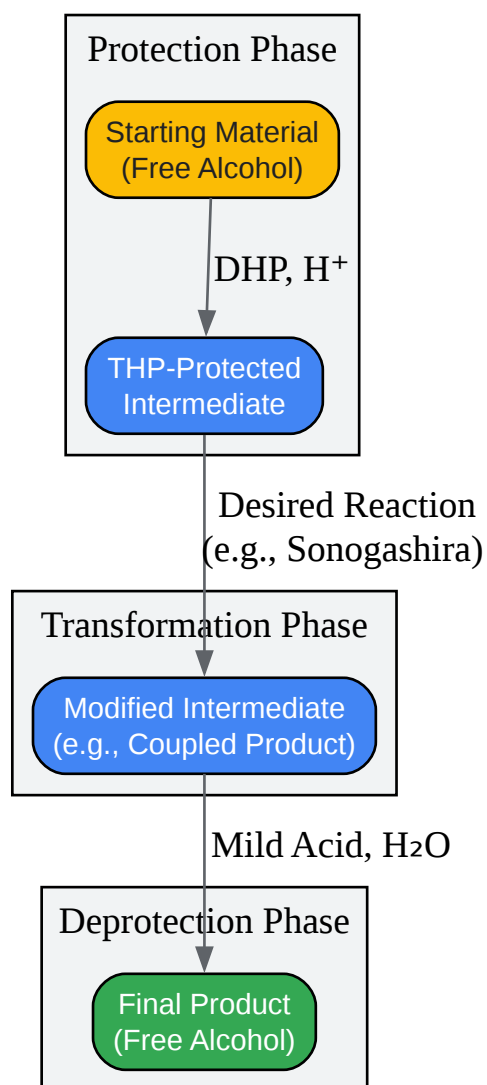
Caption: Workflow for the synthesis of THP-protected alcohol.

Application & Deprotection Logic

The primary application is to enable transformations at the alkyne terminus. Once these are complete, the hydroxyl group is regenerated via deprotection.

Logical Workflow: Protection → Reaction → Deprotection

This sequence allows for synthetic operations that would otherwise be impossible. For example, a Sonogashira coupling of the terminal alkyne with an aryl halide requires a base that would be incompatible with the free alcohol.



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